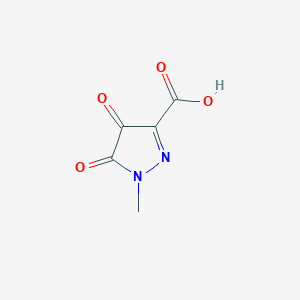
2,2-Dichlorooctadecanal
Descripción general
Descripción
2,2-Dichlorooctadecanal is a chemical compound with the molecular formula C18H34Cl2O It is a chlorinated aldehyde derived from octadecanal, where two chlorine atoms are substituted at the second carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichlorooctadecanal typically involves the chlorination of octadecanal. One common method is the reaction of octadecanal with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the second carbon position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous introduction of octadecanal and chlorine gas into the reactor, with the product being continuously removed and purified.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichlorooctadecanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 2,2-Dichlorooctadecanoic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 2,2-Dichlorooctadecanol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 2,2-Dichlorooctadecanoic acid.
Reduction: 2,2-Dichlorooctadecanol.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Aplicaciones Científicas De Investigación
2,2-Dichlorooctadecanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It can be used in studies involving lipid metabolism and the effects of chlorinated compounds on biological systems.
Medicine: Research is being conducted on its potential use in drug development, particularly in the synthesis of chlorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 2,2-Dichlorooctadecanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorinated structure may also influence its reactivity and interaction with biological membranes, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Octadecanal: The parent compound without chlorine substitution.
2-Chlorooctadecanal: A similar compound with only one chlorine atom substituted at the second carbon position.
2,2-Dichlorooctadecanoic acid: The oxidized form of 2,2-Dichlorooctadecanal.
Uniqueness
This compound is unique due to the presence of two chlorine atoms at the second carbon position, which significantly alters its chemical properties compared to its non-chlorinated or mono-chlorinated counterparts. This unique structure makes it a valuable compound for specific chemical reactions and applications.
Propiedades
IUPAC Name |
2,2-dichlorooctadecanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34Cl2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(19,20)17-21/h17H,2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOQLKJPOZCMBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369171 | |
| Record name | 2,2-dichlorooctadecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119450-47-4 | |
| Record name | 2,2-dichlorooctadecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-Methylbenzo[d]oxazol-6-yl)methanol](/img/structure/B177936.png)






![Spiro[cyclopentane-1,3-[3H]pyrrolo[1,2-c]imidazol]-1(2H)-one, tetrahydro- (9CI)](/img/structure/B177956.png)


![1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)-2-((diphenylmethylene)amino)ethanone](/img/structure/B177968.png)

